![molecular formula C14H11ClF3NO2 B600891 Dihydro efavirenz, (E)- CAS No. 440124-96-9](/img/structure/B600891.png)
Dihydro efavirenz, (E)-
説明
“Dihydro efavirenz, (E)-” is a derivative of Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Synthesis Analysis
The synthesis of Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, involves a key reaction in one of the routes to efavirenz, which is the ortho-lithiation reaction of N-Boc-4-chloroaniline . This reaction can be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .Molecular Structure Analysis
The molecular formula of “Dihydro efavirenz, (E)-” is C14H11ClF3NO2. It has an average mass of 317.691 Da and a monoisotopic mass of 317.043030 Da .Chemical Reactions Analysis
The degradation of Efavirenz follows apparent first-order kinetics over a certain pH range at 60°C . The degradation process was obtained by thermogravimetric curves to determine the kinetics .Physical And Chemical Properties Analysis
Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability and the solid dispersion with poly (vinylpyrrolidone-co-vinylacetate) (PVPVA 64) have been studied .科学的研究の応用
HIV Treatment and Management
(E)-Dihydro Efavirenz: is primarily recognized for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection . It operates by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus. The compound has been integral in the development of antiretroviral therapy, offering a potent option for managing HIV.
Drug Repurposing for Oncology
Recent studies have explored the potential of (E)-Dihydro Efavirenz in oncology, particularly in the context of drug repurposing . It has shown efficacy in slowing the growth of various cancers in culture, including colorectal, pancreatic, lung, glioblastoma, and leukemia. This suggests a promising avenue for the compound as a complementary therapy in cancer treatment.
Breast Cancer Stem Cell Therapy
(E)-Dihydro Efavirenz: has been investigated for its effects on breast cancer stem cells (CSCs) . The compound is capable of altering CSC numbers, cell morphology, RNA/microRNA gene expression, and levels of epithelial/mesenchymal CSC subtypes. This could lead to new therapeutic strategies targeting the root of cancer recurrence and metastasis.
Analytical Techniques in Pharmaceutical Assays
The compound’s analytical properties are leveraged in the development of various spectrophotometric and chromatographic methods . These techniques are essential for the assay of (E)-Dihydro Efavirenz in pharmaceutical formulations, ensuring the quality and consistency of medications provided to patients.
Understanding Drug Stability and Degradation
Research into the kinetics and mechanism of hydrolysis of (E)-Dihydro Efavirenz provides valuable insights into the stability of the compound in aqueous solutions . This information is critical for the proper storage, handling, and formulation of the drug, affecting its efficacy and safety profile.
Enhancement of Radiation Therapy
(E)-Dihydro Efavirenz: has been demonstrated to enhance the effects of radiation therapy . This synergistic effect could be utilized to improve the outcomes of conventional cancer treatments, making it a subject of interest in ongoing cancer research.
作用機序
Target of Action
(E)-Dihydro Efavirenz, also known as SR 695 or Dihydro efavirenz, (E)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat human immunodeficiency virus (HIV) type 1 infection . Its primary target is the reverse transcriptase enzyme of HIV-1 . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
(E)-Dihydro Efavirenz binds to the reverse transcriptase enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This interaction inhibits the replication of HIV-1, preventing the spread of the virus .
Biochemical Pathways
The action of (E)-Dihydro Efavirenz primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This disruption prevents the transcription of viral RNA into DNA, thereby halting the integration of viral DNA into the host cell’s genome and the subsequent production of new virus particles .
Result of Action
The inhibition of the reverse transcriptase enzyme by (E)-Dihydro Efavirenz results in the suppression of HIV-1 replication . This suppression prevents the spread of the virus, contributing to the management of HIV-1 infection .
Safety and Hazards
特性
IUPAC Name |
(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHVRKXRMMRPN-GFUIURDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro efavirenz, (E)- | |
CAS RN |
440124-96-9 | |
Record name | Dihydro efavirenz, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDRO EFAVIRENZ, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。